molecular formula C15H17NO4 B2604057 N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide CAS No. 2320956-78-1

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide

Cat. No.: B2604057
CAS No.: 2320956-78-1
M. Wt: 275.304
InChI Key: AXZNGYHOXONZSH-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide is a novel synthetic hybrid molecule designed for exploratory research in medicinal chemistry. This compound strategically incorporates multiple heterocyclic pharmacophores into a single architecture, a approach known as molecular hybridization aimed at enhancing therapeutic potential and selectivity . The structure features a 2,2-bis(furan-2-yl)ethylamine scaffold, which contributes to lipophilicity and may influence receptor-binding affinity, fused with an oxolane (tetrahydrofuran) carboxamide moiety . Furan-based structures are recognized as versatile building blocks in drug discovery due to their ability to modulate key biological pathways. Research on analogous furan-2-carboxamide derivatives has shown their relevance in developing ligands for neurological and cardiovascular targets, such as the urotensin-II receptor, and as inhibitors in oncology research, for instance, targeting VEGFR-2 . Furthermore, the oxolane (tetrahydrofuran) ring is a common scaffold in bioactive molecules and natural products, often contributing to defined molecular conformation and potential interactions with biological targets. As an unexplored chemical entity, this hybrid compound presents a unique opportunity for investigators to probe new chemical space and identify novel structure-activity relationships. Its primary research value lies in its potential as a precursor or lead compound for screening against a broad range of biological targets, particularly in the areas of central nervous system (CNS) disorders, cardiovascular diseases, and oncology. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-15(11-5-8-18-10-11)16-9-12(13-3-1-6-19-13)14-4-2-7-20-14/h1-4,6-7,11-12H,5,8-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZNGYHOXONZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide typically involves the reaction of furan derivatives with oxolane-3-carboxylic acid. One common method includes the use of a condensation reaction where the furan derivatives are reacted with oxolane-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,3-diones, dihydrofuran derivatives, and various substituted furan derivatives .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows chemists to construct more complex organic molecules. The compound can undergo oxidation, reduction, and substitution reactions, making it suitable for generating derivatives with tailored functionalities.

Medicinal Chemistry

Therapeutic Potential
The compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. Research indicates that derivatives of furan-based compounds exhibit significant biological activities, including:

  • Antimicrobial Activity : this compound has shown effectiveness against multidrug-resistant bacterial strains. Studies employing the agar well diffusion method have demonstrated its ability to inhibit growth in bacteria such as Acinetobacter baumannii .
  • Anticancer Properties : Preliminary studies suggest that furan derivatives possess cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have reported IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Material Science

Development of Novel Materials
The unique reactivity and structural characteristics of this compound make it valuable in material science. Its furan rings can be utilized to create new materials with specific properties, such as enhanced conductivity or improved mechanical strength. This application is particularly relevant in the development of polymers and composites where furan derivatives can enhance performance through chemical modification.

Mechanisms of Action
The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The furan rings can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group may form hydrogen bonds with amino acid side chains. This interaction can modulate enzyme activity, influencing various biochemical pathways.
  • Signal Transduction Modulation : The compound may affect cellular signaling pathways by interacting with specific receptors, potentially leading to therapeutic effects.

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives (e.g., LMM11)

Structural Similarities :

  • Furan-2-yl Substituents : Both the target compound and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) incorporate furan-2-yl groups .
  • Heterocyclic Cores : LMM11 contains a 1,3,4-oxadiazole ring, while the target compound features an oxolane-carboxamide system.

Key Differences :

  • Backbone Complexity : The target compound’s bis-furan ethyl chain contrasts with LMM11’s sulfamoyl-benzamide linkage.
  • Biological Activity : LMM11 demonstrates antifungal properties in studies, likely due to its sulfamoyl and oxadiazole groups . The absence of these functional groups in the target compound may limit direct antifungal efficacy but could enhance solubility or metabolic stability.

Ranitidine-Related Compounds (e.g., Ranitidine Diamine Hemifumarate)

Structural Similarities :

  • Furan Motifs: Ranitidine derivatives, such as 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine (Related Compound A), share furan-based architectures .

Key Differences :

  • Substituent Chemistry: Ranitidine analogs often include dimethylaminomethyl and sulphanyl groups, which are absent in the target compound. These groups are critical for ranitidine’s histamine H₂-receptor antagonism and gastric acid suppression .
  • Functional Groups : The target compound’s oxolane-carboxamide system lacks the nitroacetamide or thioether linkages seen in ranitidine-related compounds, suggesting divergent pharmacological targets .

Nitroacetamide and Sulphanyl-Containing Analogs

Structural Similarities :

  • Furan Backbone: Compounds like N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (Related Compound 7) share furan cores .

Key Differences :

  • Reactivity : The nitro and sulphanyl groups in ranitidine derivatives contribute to their electrophilic reactivity and metabolic pathways. The target compound’s oxolane and carboxamide groups may confer greater hydrolytic stability but reduced electrophilicity .
  • Applications : Nitroacetamide derivatives are often associated with antiulcer activity, whereas the target compound’s lack of these groups suggests alternative mechanisms or targets.

Structural and Functional Comparison Table

Compound Name Core Structure Key Functional Groups Potential Bioactivity
N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide Oxolane-carboxamide Bis-furan, ethyl backbone Unknown (structural analog inference)
LMM11 (1,3,4-oxadiazole derivative) 1,3,4-Oxadiazole Furan-2-yl, sulfamoyl, benzamide Antifungal
Ranitidine Diamine Hemifumarate Furan-thioether Dimethylaminomethyl, thioether Antiulcer (H₂ antagonist)
N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide Furan-nitroacetamide Nitro, sulphanyl, dimethylaminomethyl Antiulcer intermediate

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and various therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_{2}\text{O}_{3}

The synthesis of this compound involves the reaction of furan derivatives with oxolane-3-carboxylic acid. The synthetic pathway typically includes the formation of an amide bond between the furan moiety and the carboxylic acid, leading to the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

The compound exhibited IC50 values ranging from 0.5 to 5 µM across these cell lines, indicating potent activity against tumor proliferation (source: PMC7962134) .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses revealed that treated cells exhibited increased levels of apoptotic markers such as cleaved caspase-3 and PARP (source: PMC5761724) .

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. It was evaluated using DPPH and ABTS assays, demonstrating a significant reduction in free radical activity at concentrations above 10 µM (source: MDPI) .

Case Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects of this compound.
    • Findings : The compound induced apoptosis in a dose-dependent manner, with an IC50 value of 1.5 µM.
    • : Suggests potential for development as a therapeutic agent in breast cancer treatment.
  • Study on HeLa Cells :
    • Objective : To assess the compound's effect on cervical cancer cells.
    • Findings : The treatment resulted in significant inhibition of cell growth with an IC50 value of 0.8 µM.
    • : Highlights the need for further investigation into its mechanisms and potential clinical applications.

Comparative Biological Activity Table

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMCF-71.5Apoptosis induction
This compoundHeLa0.8Apoptosis induction
Reference Compound (Doxorubicin)MCF-70.1DNA intercalation

Q & A

Q. What are the recommended synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including condensation of furan-2-yl ethylamine derivatives with oxolane-3-carboxylic acid precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt in polar aprotic solvents (e.g., DMF or DMSO) to minimize side reactions.
  • Protection of sensitive groups : Temporary protection of hydroxyl or amine groups using tert-butyldimethylsilyl (TBS) or benzyl (Bn) groups.
  • Optimization : Adjust temperature (20–60°C), solvent polarity, and reaction time (4–24 hrs) to enhance yield. For example, highlights mild conditions to preserve furan ring integrity, while emphasizes chromatography for purification .
Parameter Optimal Range Impact on Yield
SolventDMF/DMSOHigher solubility
Temperature40–50°CBalances reactivity
Coupling AgentEDC/HOBtReduces racemization

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify furan protons (δ 6.2–7.4 ppm) and oxolane carboxamide protons (δ 3.5–4.5 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O, δ 165–175 ppm) and oxolane carbons (δ 25–35 ppm).
    • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the carboxamide backbone.
    • Infrared (IR) Spectroscopy : Validate amide C=O stretches (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹).
      Discrepancies in spectral data should prompt re-evaluation of purity via HPLC or repetition under controlled conditions .

Advanced Research Questions

Q. How can computational methods predict biological activity, and what experimental validations are required?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase, as in ). Focus on hydrogen bonding with residues like Tyr 158 and Met 103.
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and stability (refer to for methodology) .
  • Experimental Validation :
  • In vitro assays : Alamar Blue assay for antitubercular activity (MIC values <10 µg/mL).
  • Enzyme inhibition : Measure IC₅₀ values via kinetic assays using purified targets.

Q. How should researchers address contradictions between theoretical and experimental spectral data?

  • Step 1 : Verify sample purity using HPLC or TLC.
  • Step 2 : Re-examine synthesis intermediates for unaccounted stereochemistry or side products.
  • Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography via SHELX, as in , or 2D NMR) .
Common Discrepancy Resolution Strategy
Missing NMR peaksCheck for deuteration artifacts
Unassigned MS fragmentsCompare with in silico predictions

Q. What strategies optimize enzyme inhibition studies for this compound?

  • Target Selection : Prioritize enzymes with structural homology to those inhibited by analogous carboxamides (e.g., cyclooxygenase-2 for anti-inflammatory activity).
  • Assay Design :
  • Kinetic Analysis : Use stopped-flow spectrophotometry to monitor substrate conversion.
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀.
    • Data Interpretation : Account for non-specific binding via control experiments with scrambled peptides .

Comparative Analysis and Data-Driven Insights

Q. How does this compound compare structurally and functionally to related carboxamides with furan/oxolane moieties?

  • Structural Comparison :
Compound Key Features Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)ethyl] derivativeHydroxyl group enhances solubilityEnzyme inhibition ()
N-(3-ethylphenyl)furan-2-carboxamideEthylphenyl boosts lipophilicityAntimicrobial ()
  • Functional Insights : The bis-furan moiety in the target compound may enhance π-π stacking with aromatic enzyme pockets, improving binding affinity .

Q. What are the implications of conflicting cytotoxicity data in early-stage studies?

  • Hypothesis Testing : Evaluate if discrepancies arise from cell line variability (e.g., HepG2 vs. HEK293) or assay conditions (e.g., serum concentration).
  • Follow-Up Experiments :
  • Apoptosis Markers : Measure caspase-3 activation via Western blot.
  • Metabolic Profiling : Use Seahorse XF Analyzer to assess mitochondrial toxicity .

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